REACTION_CXSMILES
|
[N+]([O-])([O-])=[O:2].[Al+3:5].[N+]([O-])([O-])=[O:7].[N+]([O-])([O-])=[O:11].[Si:14]([O-:18])([O-:17])([O-:16])[O-:15].[Na+].[Na+].[Na+].[Na+].[Si]=O>>[OH-:2].[Al+3:5].[OH-:7].[OH-:11].[Si:14]([OH:18])([OH:17])([OH:16])[OH:15] |f:0.1.2.3,4.5.6.7.8,10.11.12.13,^3:22|
|
Name
|
aluminum nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
aluminum nitrate
|
Quantity
|
324 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
Al(NO3)3.9H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
356 g
|
Type
|
reactant
|
Smiles
|
[Si]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were mixed together
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Al+3].[OH-].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
[Si](O)(O)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+]([O-])([O-])=[O:2].[Al+3:5].[N+]([O-])([O-])=[O:7].[N+]([O-])([O-])=[O:11].[Si:14]([O-:18])([O-:17])([O-:16])[O-:15].[Na+].[Na+].[Na+].[Na+].[Si]=O>>[OH-:2].[Al+3:5].[OH-:7].[OH-:11].[Si:14]([OH:18])([OH:17])([OH:16])[OH:15] |f:0.1.2.3,4.5.6.7.8,10.11.12.13,^3:22|
|
Name
|
aluminum nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
aluminum nitrate
|
Quantity
|
324 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
Al(NO3)3.9H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
356 g
|
Type
|
reactant
|
Smiles
|
[Si]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were mixed together
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Al+3].[OH-].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
[Si](O)(O)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+]([O-])([O-])=[O:2].[Al+3:5].[N+]([O-])([O-])=[O:7].[N+]([O-])([O-])=[O:11].[Si:14]([O-:18])([O-:17])([O-:16])[O-:15].[Na+].[Na+].[Na+].[Na+].[Si]=O>>[OH-:2].[Al+3:5].[OH-:7].[OH-:11].[Si:14]([OH:18])([OH:17])([OH:16])[OH:15] |f:0.1.2.3,4.5.6.7.8,10.11.12.13,^3:22|
|
Name
|
aluminum nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
aluminum nitrate
|
Quantity
|
324 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
Al(NO3)3.9H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
356 g
|
Type
|
reactant
|
Smiles
|
[Si]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were mixed together
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Al+3].[OH-].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
[Si](O)(O)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |